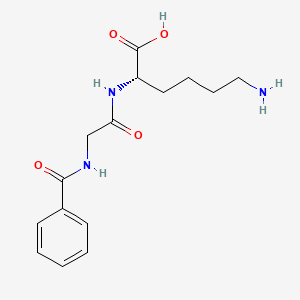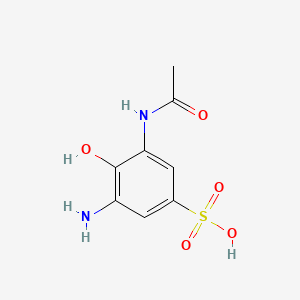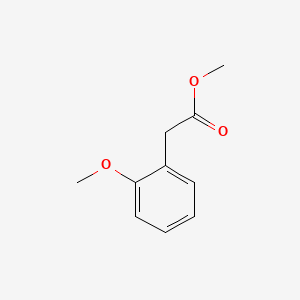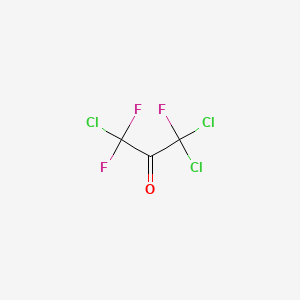
1,1,3-Trichlorotrifluoroacetone
Overview
Description
1,1,3-Trichlorotrifluoroacetone, also known as 1,1,3-Trichloro-1,3,3-trifluoro-2-propanone, is a chemical compound with the molecular formula C3Cl3F3O . It has a molecular weight of 215.386 .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, three chlorine atoms, three fluorine atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its boiling point is 44415 .
Scientific Research Applications
Photoelectron Spectra Analysis
1,1,3-Trichlorotrifluoroacetone has been utilized in the study of photoelectron spectra. Young and Cheng (1976) examined the HeI photoelectron spectra of various halogen substituted acetones, including this compound. Their research contributed to understanding the vertical ionization energies and provided insights into the correlation between the oxygen lone pair ionization energy and the number of fluorines substituted (Young & Cheng, 1976).
Organic Synthesis
This compound has been employed in organic synthesis. Abdel-Baky and Moussa (1988) found that its reaction with alcohols forms hemiketals which spontaneously eliminate water to produce olefins in high yield (Abdel-Baky & Moussa, 1988). Also, Abel, Walker, and Wingfield (1968) reported its use in forming alkoxysilanes from the interactions with alkylthiosilanes and disilthianes (Abel, Walker, & Wingfield, 1968).
Nuclear Magnetic Resonance (NMR) Studies
Shapiro, Lin, and Johnston (1973) conducted NMR studies using this compound. Their work focused on understanding solvent effects on NMR parameters, including proton and fluorine chemical shifts (Shapiro, Lin, & Johnston, 1973).
Synthesis of Industrial Chemicals
Ishii et al. (2004) described the synthetic application of this compound for producing industrially important trifluorolactic acid derivatives. Their study showed that trifluorolactic acid was obtained by hydrolysis under basic conditions, demonstrating the versatility of this compound in chemical synthesis (Ishii et al., 2004).
Safety and Hazards
1,1,3-Trichlorotrifluoroacetone is toxic if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is fatal if inhaled . When handling this chemical, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1,1,3-trichloro-1,3,3-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVAFEQJWDOJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229488 | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-52-7 | |
| Record name | 1,1,3-Trichlorotrifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GXFGVXGFF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the reaction of 1,1,3-Trichlorotrifluoroacetone with alkylthiosilanes and disilthianes?
A1: this compound exhibits reactivity with alkylthiosilanes and disilthianes, leading to the cleavage of silicon-sulfur bonds. [] This reaction results in the formation of alkoxysilanes, specifically categorized as MenSi[O·C(RF,Cl)2·SR]4–n and [Me3Si·O·C(RF,Cl)2]2S. [] These findings highlight the ability of this compound to participate in reactions that modify silicon-containing compounds.
Q2: What spectroscopic techniques are useful for characterizing the products formed in reactions involving this compound?
A2: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in characterizing the alkoxysilane products resulting from reactions between this compound and sulfur-containing silicon compounds. [] Furthermore, studies have utilized photoelectron spectroscopy to investigate the electronic structure and bonding characteristics of halogen-substituted acetones, including this compound. [] These spectroscopic analyses provide valuable insights into the structural features and properties of the reaction products.
Q3: Has this compound been studied in the context of photochemistry?
A3: Yes, research has explored the photodecomposition of this compound. [] While the specific details of this photolysis study are not provided in the abstract, it underscores the compound's potential reactivity under light irradiation. This area might be of interest for researchers investigating photochemical transformations or environmental degradation pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



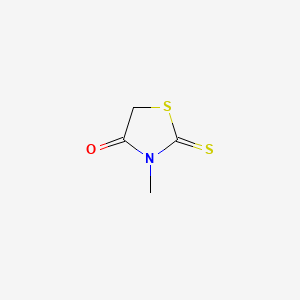
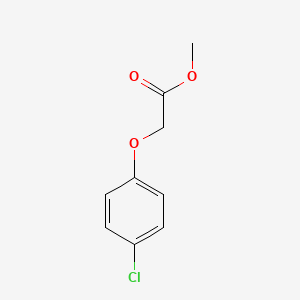

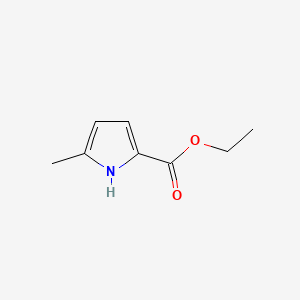
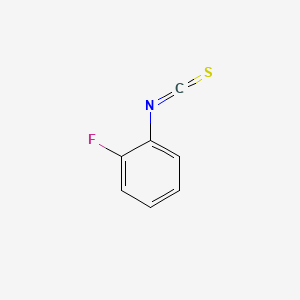
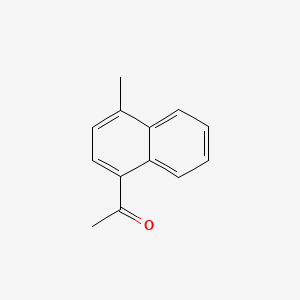
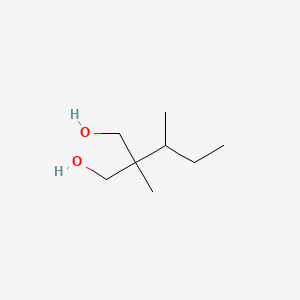
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
